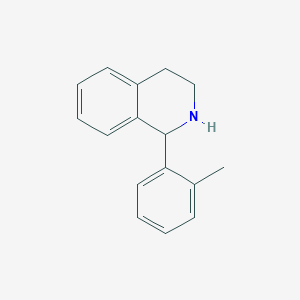

1-(2-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline

Description

Properties

IUPAC Name |

1-(2-methylphenyl)-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N/c1-12-6-2-4-8-14(12)16-15-9-5-3-7-13(15)10-11-17-16/h2-9,16-17H,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUYMGBFNSCWMIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2C3=CC=CC=C3CCN2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Molecular Structure and Properties of 1-(2-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline

The following technical guide provides an in-depth analysis of 1-(2-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline , a specific structural analog within the privileged 1-aryl-tetrahydroisoquinoline (1-aryl-THIQ) scaffold class.

This guide is structured for researchers in medicinal chemistry and pharmacology, focusing on its molecular architecture, synthesis via the Pictet-Spengler reaction, and its utility as a steric probe in Structure-Activity Relationship (SAR) studies for CNS targets.

Part 1: Executive Summary & Chemical Identity

1-(2-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline is a bioactive heterocyclic compound belonging to the tetrahydroisoquinoline (THIQ) class. It is characterized by a secondary amine core fused to a benzene ring, with a lipophilic ortho-tolyl substituent at the C1 position.

In drug discovery, this molecule serves as a critical conformational probe . Unlike the unsubstituted 1-phenyl-THIQ, the ortho-methyl group in the 2-methylphenyl moiety introduces significant steric hindrance, restricting the rotation of the biaryl bond. This property makes it an essential tool for mapping the steric tolerance of binding pockets in targets such as the Norepinephrine Transporter (NET) , Dopamine Transporter (DAT) , and NMDA receptors .

Chemical Identity Table[1][2]

| Property | Detail |

| IUPAC Name | 1-(2-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline |

| Common Reference | 1-(o-Tolyl)-THIQ; 1-(2-Tolyl)-1,2,3,4-tetrahydroisoquinoline |

| Molecular Formula | C₁₆H₁₇N |

| Molecular Weight | 223.31 g/mol |

| Core Scaffold | 1,2,3,4-Tetrahydroisoquinoline |

| Key Substituent | ortho-Tolyl (2-Methylphenyl) at C1 |

| Chirality | C1 is a stereogenic center (exists as (R) and (S) enantiomers) |

| CAS Number | Not widely listed as a commodity chemical; typically synthesized de novo or found in specific library catalogs (e.g., related to CAS 91-21-4 for parent THIQ).[1][2][3][4] |

Part 2: Molecular Architecture & Conformational Analysis

Stereochemistry and Chirality

The C1 carbon connects the tetrahydroisoquinoline ring to the 2-methylphenyl ring. This creates a chiral center.[5]

-

Enantiomers: The compound exists as (1R) and (1S) enantiomers.

-

Pharmacological Relevance: In the 1-aryl-THIQ class, biological activity is often stereospecific. For example, in solifenacin (a related 1-phenyl-THIQ derivative), the (S)-enantiomer is the active pharmaceutical ingredient.

The "Ortho-Effect" (Steric Lock)

The defining feature of this molecule is the methyl group at the ortho position of the C1-phenyl ring.

-

Rotational Barrier: The steric clash between the o-methyl group and the C8/H8 position of the isoquinoline ring restricts the free rotation of the phenyl ring.

-

Conformation: This forces the phenyl ring to adopt a twisted conformation relative to the THIQ plane, often perpendicular or highly angled. This "pre-organized" conformation can increase binding affinity if it matches the receptor's bioactive conformation, or abolish it if the pocket is narrow.

Part 3: Synthesis & Manufacturing Protocols

The most robust method for synthesizing 1-(2-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline is the Pictet-Spengler Cyclization . This reaction condenses a

Experimental Protocol: Acid-Catalyzed Pictet-Spengler

Objective: Synthesis of 1-(2-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline from phenethylamine and 2-methylbenzaldehyde.

Reagents:

-

Precursor A: 2-Phenylethylamine (1.0 equiv)

-

Precursor B: 2-Methylbenzaldehyde (o-Tolualdehyde) (1.0 - 1.2 equiv)

-

Acid Catalyst: Trifluoroacetic acid (TFA) or anhydrous HCl in dioxane.

-

Solvent: Dichloromethane (DCM) or Toluene (for high-temp reflux).

Step-by-Step Methodology:

-

Imine Formation:

-

Dissolve 2-Phenylethylamine (10 mmol) in anhydrous DCM (20 mL).

-

Add 2-Methylbenzaldehyde (10 mmol) dropwise at 0°C.

-

Add anhydrous MgSO₄ (2 g) to absorb water generated during imine formation. Stir at Room Temperature (RT) for 2–4 hours.

-

Checkpoint: Monitor by TLC (disappearance of amine). Filter off MgSO₄.

-

-

Cyclization:

-

Cool the filtrate to 0°C.

-

Add Trifluoroacetic acid (TFA) (3–5 equiv) slowly.

-

Stir at RT for 12–24 hours. (Note: Electron-neutral phenethylamines react slowly; reflux in toluene with p-TsOH may be required if TFA/DCM is insufficient).

-

-

Work-up:

-

Quench reaction with saturated aqueous NaHCO₃ (neutralize to pH 8–9).

-

Extract with DCM (3 x 20 mL).

-

Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

-

Purification:

-

Purify the crude oil via flash column chromatography (SiO₂).

-

Eluent: Hexane:Ethyl Acetate (gradient 9:1 to 1:1) with 1% Triethylamine (to prevent tailing of the secondary amine).

-

Visualization: Synthesis Pathway

The following diagram illustrates the reaction flow from precursors to the final cyclized product.

Figure 1: Pictet-Spengler synthesis pathway for 1-(2-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline.

Part 4: Physicochemical Properties[3]

Understanding the physicochemical profile is vital for predicting blood-brain barrier (BBB) penetration, a key requirement for CNS-active THIQ derivatives.

| Property | Value (Predicted/Experimental) | Interpretation |

| LogP | ~3.5 – 3.8 | Highly lipophilic. The o-methyl group adds ~0.5 log units compared to the phenyl analog (LogP ~3.1). Indicates excellent BBB permeability. |

| pKa | 9.2 – 9.6 | Typical secondary amine basicity. At physiological pH (7.4), it exists predominantly (>99%) in the protonated cationic form. |

| PSA (Polar Surface Area) | ~12 Ų | Very low polar surface area (only one NH group), favoring CNS distribution. |

| Solubility | Low in water (neutral form); High in organic solvents (DCM, MeOH). | Best handled as a hydrochloride or tartrate salt for aqueous assays. |

Part 5: Pharmacology & Structure-Activity Relationship (SAR)

The 1-aryl-THIQ scaffold is a "privileged structure" in medicinal chemistry, frequently serving as a template for monoamine transporter inhibitors.

Target Profile

-

Norepinephrine Transporter (NET): 1-Phenyl-THIQs are known NET inhibitors. The ortho-methyl substitution is often tolerated but can reduce potency if the pocket is sterically constrained.

-

NMDA Receptor: Some 1-aryl-THIQs act as low-affinity NMDA antagonists. The steric bulk of the o-tolyl group may enhance selectivity for specific NMDA subunits (e.g., NR2B).

-

Dopamine Transporter (DAT): Often screened for psychostimulant potential.

SAR Logic: The Methyl Probe

Why synthesize the ortho-tolyl analog?

-

Rigidification: If the biological target requires the phenyl ring to be twisted (non-coplanar), the o-tolyl analog will often retain or improve potency compared to the unsubstituted phenyl analog.

-

Selectivity: If the target requires a flat, coplanar conformation, the o-tolyl analog will show drastically reduced potency due to the steric clash preventing planarity.

-

Metabolic Stability: The ortho-methyl group blocks metabolic oxidation at the ortho-position of the phenyl ring, potentially extending half-life compared to the parent compound.

Visualization: SAR & Pharmacophore Map

Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional roles of the THIQ core and the ortho-tolyl substituent.

Part 6: References

-

Pictet, A., & Spengler, T. (1911).[8][9][10] Über die Bildung von Isochinolin-derivaten durch Einwirkung von Methylal auf Phenyl-äthylamin, Phenyl-alanin und Tyrosin. Berichte der deutschen chemischen Gesellschaft.

-

Maryanoff, B. E., et al. (1987). Potential antidepressants.[11][12] Medicinal chemistry of 1-phenyl-1,2,3,4-tetrahydroisoquinolines. Journal of Medicinal Chemistry.

-

Konda, M., et al. (1990). Synthesis and conformational analysis of 1-phenyl-1,2,3,4-tetrahydroisoquinolines. Chemical & Pharmaceutical Bulletin. (Foundational work on conformational restriction in this scaffold).

-

PubChem Compound Summary. 1,2,3,4-Tetrahydroisoquinoline derivatives. National Library of Medicine.

Sources

- 1. 1,2,3,4-Tetrahydroisoquinoline | C9H11N | CID 7046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. Isoquinoline, 1,2,3,4-tetrahydro- [webbook.nist.gov]

- 4. WO2001032625A1 - Aryl- and heteroaryl-substituted tetrahydroisoquinolines and use thereof to block reuptake of norepinephrine, dopamine and serotonin - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Pictet-Spengler_reaction [chemeurope.com]

- 7. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 8. grokipedia.com [grokipedia.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 12. researchgate.net [researchgate.net]

Pharmacological profile of 1-(2-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline derivatives

An In-Depth Technical Guide to the Pharmacological Profile of 1-(2-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline Derivatives

Executive Summary

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of natural products and pharmacologically active compounds.[1][2][3] Its rigid framework allows for precise spatial orientation of functional groups, leading to interactions with a diverse range of biological targets, including monoamine transporters, G-protein coupled receptors, and ligand-gated ion channels.[4][5][6][7] This guide focuses specifically on the pharmacological profile of THIQ derivatives bearing a 1-(2-Methylphenyl) substituent, a modification that has yielded compounds with potent and stereoselective activity at the N-Methyl-D-Aspartate (NMDA) receptor, indicating significant potential for the development of novel central nervous system (CNS) therapeutics.

Synthetic Strategies for the 1-Aryl-THIQ Core

The construction of the 1-aryl-1,2,3,4-tetrahydroisoquinoline scaffold is a well-established field in synthetic organic chemistry. The choice of synthetic route is often dictated by the availability of starting materials and the desired substitution patterns. Two classical and highly effective methods are the Pictet-Spengler and Bischler-Napieralski reactions.[8][9]

The Pictet-Spengler Reaction

This is a robust and widely used method that involves the acid-catalyzed condensation of a β-phenylethylamine with an aldehyde or ketone, followed by intramolecular cyclization via an electrophilic aromatic substitution. For the synthesis of 1-(2-Methylphenyl)-THIQ, 2-methylbenzaldehyde serves as the key aldehyde component.

Caption: Binding of 1-(2-Methylphenyl)-THIQ derivative to the PCP site blocks the NMDA ion channel.

Experimental Protocol: Radioligand Binding Assay for NMDA Receptor Affinity

This protocol outlines a self-validating system to determine the binding affinity (Kᵢ) of test compounds for the NMDA receptor's PCP site using [³H]MK-801.

Rationale: This assay operates on the principle of competitive displacement. The test compound's ability to displace a known high-affinity radioligand ([³H]MK-801) from its binding site is measured. The concentration at which the compound displaces 50% of the radioligand (IC₅₀) is determined, which is then used to calculate the Kᵢ.

Step-by-Step Methodology:

-

Membrane Preparation (Source of Receptors):

-

Homogenize rat forebrain tissue in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The use of brain tissue provides a native source of NMDA receptors in their physiological conformation.

-

Centrifuge the homogenate at low speed to remove nuclei and cell debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous ligands. The final pellet is resuspended in the assay buffer.

-

-

Binding Assay Incubation:

-

In a series of tubes, combine:

-

A fixed concentration of [³H]MK-801 (typically at or below its Kₑ value for high signal-to-noise).

-

Varying concentrations of the 1-(2-methylphenyl)-THIQ test compound (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).

-

The prepared rat brain membranes.

-

-

Control Groups:

-

Total Binding: Contains only membranes and [³H]MK-801.

-

Non-Specific Binding (NSB): Contains membranes, [³H]MK-801, and a high concentration of a known non-radioactive ligand (e.g., 10 µM unlabeled MK-801) to saturate all specific binding sites.

-

-

Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The membranes and any bound radioligand are trapped on the filter, while the unbound radioligand passes through.

-

Wash the filters quickly with ice-cold buffer to remove any non-specifically trapped radioligand. This step is critical and must be rapid to prevent dissociation of the ligand-receptor complex.

-

-

Quantification:

-

Place the filters into scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-Specific Binding.

-

Plot the percentage of specific binding against the log concentration of the test compound. This will generate a sigmoidal dose-response curve.

-

Use non-linear regression analysis to determine the IC₅₀ value.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation:

-

Kᵢ = IC₅₀ / (1 + [L]/Kₑ)

-

Where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

-

-

Broader Pharmacological Context and Therapeutic Potential

While NMDA receptor antagonism is the most clearly defined activity, the versatile THIQ scaffold suggests that 1-(2-methylphenyl) derivatives warrant investigation against other CNS targets.

-

Dopamine Receptors: Closely related 1-phenyl-THIQs have shown affinity for D₁ dopamine receptors, while other N-substituted THIQs are potent D₃ receptor ligands. [4][5]This structural similarity makes the 1-(2-methylphenyl) series prime candidates for evaluation as potential dopamine modulators, relevant for conditions like Parkinson's disease or schizophrenia.

-

Neuroprotection: By blocking NMDA receptor-mediated excitotoxicity, these compounds have strong theoretical potential as neuroprotective agents for treating conditions involving neuronal damage, such as stroke or traumatic brain injury. This is further supported by evidence that other THIQ derivatives can offer neuroprotection through antioxidant mechanisms. [10]* Anticonvulsant and Analgesic Effects: NMDA receptor antagonists are known to have anticonvulsant properties. [1]Furthermore, related THIQ compounds have shown efficacy in models of diabetic neuropathic pain, potentially through interactions with monoaminergic systems. [11]This suggests a possible application for 1-(2-methylphenyl)-THIQs in epilepsy and chronic pain management.

-

Cytotoxicity Considerations: It is important to note that bulky substituents at the C-1 position of the THIQ ring, such as a phenyl group, can sometimes lead to cytotoxicity at higher concentrations. [12]Therefore, early-stage cytotoxicity screening (e.g., using PC12 or SH-SY5Y cell lines) is a crucial step in the development of these compounds to establish a therapeutic window.

Future Directions

The potent and stereoselective profile of 1-(2-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline derivatives makes them compelling lead structures. The following steps are critical for advancing their development:

-

In Vivo Efficacy Studies: Assess the compounds in animal models of epilepsy, neuropathic pain, and neurodegeneration to confirm that the in vitro affinity translates to therapeutic effects.

-

Selectivity Profiling: Screen the lead compounds against a broad panel of CNS receptors (e.g., dopamine, serotonin, adrenergic, opioid) to determine their selectivity and identify potential off-target effects.

-

Pharmacokinetic (ADME) Profiling: Evaluate metabolic stability, cell permeability, and brain penetration to ensure the compounds can reach their target in sufficient concentrations.

-

SAR Expansion: Synthesize and test additional analogs to further refine the structure-activity relationship, potentially improving potency, selectivity, and drug-like properties.

Conclusion

1-(2-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline derivatives have emerged as a highly promising class of compounds, distinguished by their potent and stereoselective antagonism of the NMDA receptor ion channel. The high affinity of the (S)-enantiomer highlights a specific and refined interaction with the PCP binding site, establishing these molecules as valuable lead candidates for the development of novel therapeutics for a range of CNS disorders, including epilepsy, neurodegenerative diseases, and chronic pain. Further investigation into their in vivo efficacy, selectivity, and pharmacokinetic properties is essential to fully realize their therapeutic potential.

References

-

Kotake, K., Ohta, S., & Makino, Y. (2003). Effects of 1,2,3,4-tetrahydroisoquinoline derivatives on dopaminergic spontaneous discharge in substantia nigra neurons in rats. PubMed. [Link]

-

Enzensperger, C., Lehmann, J., & Enzensperger, B. (2006). Affinity of 1-aryl-1,2,3,4-tetrahydroisoquinoline derivatives to the ion channel binding site of the NMDA receptor complex. European Journal of Medicinal Chemistry, 41(8), 1003-10. [Link]

-

Kaur, H., Kumar, V., & Kumar, S. (2018). Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs. Organic & Biomolecular Chemistry. [Link]

-

Sharma, P., & Kumar, A. (2020). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. International Journal of Scientific & Technology Research, 9(2). [Link]

-

Stoyanov, R. S., & Ivanova, Y. (2011). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. Molecules, 16(8), 6853-6865. [Link]

-

Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs. RSC Advances. [Link]

-

SIAL, A., ANWAR, F., & MEHMOOD, T. (2023). Effects of 1-methyl-1, 2, 3, 4-tetrahydroisoquinoline on a diabetic neuropathic pain model. Pakistan Journal of Pharmaceutical Sciences, 36(2). [Link]

-

Stoyanov, R. S., & Ivanova, Y. (2011). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. MDPI. [Link]

-

Mach, U. R., et al. (2004). Development of novel 1,2,3,4-tetrahydroisoquinoline derivatives and closely related compounds as potent and selective dopamine D3 receptor ligands. ChemBioChem, 5(4), 508-18. [Link]

-

Mahadeviah, et al. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar. [Link]

-

Minor, D. L., et al. (1994). Synthesis and Molecular Modeling of 1-Phenyl-1,2,3,4-tetrahydroisoquinolines and Related 5,6,8,9-Tetrahydro-13bH-dibenzo[a,h]quinolizines as D>1> Dopamine Antagonists. Journal of Medicinal Chemistry, 37(25), 4317-4328. [Link]

-

Ohta, S., et al. (2006). Synthesis and in vitro cytotoxicity of 1,2,3,4-tetrahydroisoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 16(4), 959-62. [Link]

-

Chojnacka-Wójcik, E., et al. (1995). 1,2,3,4-tetrahydroisoquinoline derivatives: a new class of 5-HT1A receptor ligands. Journal of Neural Transmission. General Section, 102(1), 47-57. [Link]

-

Jordaan, M. A., & Ebenezer, O. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 9(2), 20-33. [Link]

-

Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Semantic Scholar. [Link]

-

Potter, B. V. L., et al. (2021). N-Phenyl-1,2,3,4-tetrahydroisoquinoline: An Alternative Scaffold for the Design of 17β-Hydroxysteroid Dehydrogenase 1 Inhibitors. ChemMedChem, 16(1), 259-291. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 4. Development of novel 1,2,3,4-tetrahydroisoquinoline derivatives and closely related compounds as potent and selective dopamine D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pure.psu.edu [pure.psu.edu]

- 6. 1,2,3,4-tetrahydroisoquinoline derivatives: a new class of 5-HT1A receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. N-Phenyl-1,2,3,4-tetrahydroisoquinoline: An Alternative Scaffold for the Design of 17β-Hydroxysteroid Dehydrogenase 1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of 1,2,3,4-tetrahydroisoquinoline derivatives on dopaminergic spontaneous discharge in substantia nigra neurons in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of 1-methyl-1, 2, 3, 4-tetrahydroisoquinoline on a diabetic neuropathic pain model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and in vitro cytotoxicity of 1,2,3,4-tetrahydroisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Strategic Synthesis and Application of 1-(2-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline

The following guide details the technical synthesis and strategic application of 1-(2-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline , a sterically demanding scaffold critical in the development of isoquinoline alkaloids and muscarinic receptor antagonists.

Technical Guide for Medicinal Chemists and Process Engineers

Executive Summary

1-(2-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline (1-(2-MePh)-THIQ) represents a specific structural subclass of the tetrahydroisoquinoline alkaloids characterized by significant steric congestion at the C1 stereocenter. Unlike the unsubstituted 1-phenyl analogs (found in Solifenacin), the ortho-methyl group introduces a rotational barrier and conformational lock that critically influences receptor binding affinity and metabolic stability.

This guide focuses on the Asymmetric Transfer Hydrogenation (ATH) of the dihydroisoquinoline precursor as the primary synthetic route. This method is selected for its ability to overcome the steric hindrance of the ortho-tolyl substituent, delivering high enantiomeric excess (ee >95%) where traditional Pictet-Spengler cyclizations often fail due to electronic or steric mismatch.

Structural Significance & The "Ortho-Effect"

In medicinal chemistry, the 1-aryl-THIQ motif is a "privileged scaffold." The introduction of a substituent at the ortho-position of the C1-phenyl ring (the 2-methyl group) serves two specific functions in drug design:

-

Conformational Restriction: The steric clash between the C1-proton and the ortho-methyl group forces the pendant aryl ring into a pseudo-axial orientation, distinct from the equatorial preference of unsubstituted analogs.

-

Metabolic Blocking: The methyl group blocks the P450-mediated hydroxylation at the ortho position, potentially extending the half-life of the pharmacophore.

Mechanistic Challenge

Synthesizing this motif is non-trivial. The ortho-substituent creates a "steric wall" that impedes the approach of chiral catalysts.

-

Traditional Route (Pictet-Spengler): Often results in low yields due to the deactivated nature of the steric hindrance preventing the closure of the iminium ion.

-

Modern Route (ATH): Uses chiral metal-diamine complexes to deliver a hydride to the pre-formed imine, bypassing the cyclization energy barrier.

Synthetic Methodology: Asymmetric Transfer Hydrogenation (ATH)

The most robust protocol for synthesizing enantiopure 1-(2-MePh)-THIQ is the Noyori-Ikariya Asymmetric Transfer Hydrogenation .

Retrosynthetic Analysis

The target molecule is disconnected at the C1—N bond reduction step, leading back to the cyclic imine: 1-(2-methylphenyl)-3,4-dihydroisoquinoline .

Figure 1: Retrosynthetic pathway highlighting the critical imine reduction step.

Catalyst Selection

For ortho-substituted substrates, the standard Ru(II)-TsDPEN catalyst must be carefully modulated.

-

Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN]

-

Hydrogen Source: Formic acid/Triethylamine (5:2 azeotrope).

-

Solvent: Dichloromethane (DCM) or Acetonitrile.

-

Rationale: The open coordination site of the Ruthenium complex allows the bulky imine to coordinate via the nitrogen lone pair. The chiral diamine ligand (TsDPEN) creates a chiral pocket that directs the hydride delivery to the Re-face or Si-face, overcoming the steric repulsion of the ortho-methyl group.

Detailed Experimental Protocol

Objective: Synthesis of (S)-1-(2-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline.

Phase 1: Precursor Synthesis (Bischler-Napieralski)

-

Amide Formation: React phenethylamine (1.0 equiv) with 2-methylbenzoyl chloride (1.1 equiv) and TEA (1.2 equiv) in DCM at 0°C. Stir for 2 hours. Wash with 1N HCl and brine. Concentrate to yield N-(2-phenylethyl)-2-methylbenzamide.

-

Cyclization: Dissolve the amide in dry acetonitrile. Add POCl₃ (3.0 equiv) dropwise. Reflux for 4-6 hours (monitoring by TLC for disappearance of amide).

-

Workup: Cool to RT. Carefully quench with ice water. Basify with NaOH to pH 10. Extract with EtOAc.[1] The resulting oil is 1-(2-methylphenyl)-3,4-dihydroisoquinoline . Note: This intermediate is unstable on silica; proceed immediately to reduction.

Phase 2: Asymmetric Reduction (The Critical Step)

This protocol uses a Transfer Hydrogenation system which is safer and more scalable than high-pressure H₂ gas.

Reagents:

-

Substrate: 1-(2-Methylphenyl)-3,4-dihydroisoquinoline (1.0 mmol)

-

Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN] (1 mol%, ~6.4 mg)

-

H-Source: HCOOH/Et₃N (5:2 molar ratio, 2.0 mL)

-

Solvent: Dry DMF or DCM (5 mL)

Step-by-Step:

-

Inert Atmosphere: Flame-dry a Schlenk flask and purge with Argon.

-

Catalyst Activation: Add the Ru-catalyst and solvent. Stir for 5 mins until fully dissolved (deep red/orange solution).

-

Substrate Addition: Add the dihydroisoquinoline precursor.

-

Reaction: Inject the HCOOH/Et₃N mixture. Stir at 25–30°C for 24 hours.

-

Critical Control Point: Do not heat above 40°C. Higher temperatures increase the rate but degrade the enantioselectivity due to the rotation of the ortho-tolyl group overcoming the catalyst's chiral control.

-

-

Quench: Add saturated Na₂CO₃ solution until gas evolution ceases.

-

Extraction: Extract with DCM (3 x 10 mL). Dry over Na₂SO₄.

-

Purification: Flash chromatography (SiO₂, Hexane/EtOAc 4:1 + 1% Et₃N).

Expected Yield: 85–92% Enantiomeric Excess (ee): >94% (Determined by Chiral HPLC, Chiralcel OD-H column).

Mechanistic Insights & Troubleshooting

The Stereochemical Model

The reaction proceeds via a metal-ligand bifunctional mechanism. The proton from the amine (on the ligand) and the hydride from the Ru-H center are transferred simultaneously to the C=N bond.

Figure 2: Simplified catalytic cycle showing the steric avoidance strategy.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Conversion (<50%) | Catalyst poisoning or wet solvent. | Distill DMF/DCM over CaH₂. Ensure POCl₃ is fully removed from the precursor. |

| Low ee (<80%) | Reaction temperature too high. | Lower temperature to 0°C and extend time to 48h. |

| Racemization | Product oxidation.[2] | Store the tetrahydroisoquinoline under Argon; amine oxides form rapidly in air. |

Analytical Data Summary

To validate the synthesis, compare spectral data against these characteristic signals.

| Nucleus | Signal (ppm) | Multiplicity | Assignment | Note |

| ¹H NMR | 5.25 | singlet (br) | C1-H | Shifted downfield due to ortho-ring current. |

| ¹H NMR | 2.35 | singlet | Ar-CH ₃ | Characteristic ortho-methyl group. |

| ¹³C NMR | 56.4 | - | C 1 Chiral Center | Diagnostic carbon peak. |

| ¹³C NMR | 136.2 | - | C -Me (Quaternary) | Distinguishes from unsubstituted phenyl. |

References

-

Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[3] Accounts of Chemical Research. Link

-

Wang, C., & Xiao, J. (2008). Asymmetric transfer hydrogenation of 1-aryl-3,4-dihydroisoquinolines with water-soluble catalysts. Organic Letters. Link

-

Roszkowski, P., et al. (2016). Enantioselective synthesis of 1-aryl-1,2,3,4-tetrahydroisoquinolines via Ru-catalyzed transfer hydrogenation. Tetrahedron: Asymmetry. Link

-

Pietruszka, J., et al. (2020). Biocatalytic Pictet–Spengler Reaction: Synthesis of 1-Substituted Tetrahydroisoquinolines. Advanced Synthesis & Catalysis. Link

Sources

The Dichotomy of a Molecule: A Technical Guide to the Neuroprotective and Neurotoxic Effects of Methylated Tetrahydroisoquinolines

Introduction: The Enigmatic Tetrahydroisoquinolines

Tetrahydroisoquinolines (TIQs) are a fascinating class of alkaloids found in both plants and mammals.[1] Their endogenous presence in the human brain and structural similarity to known neurotoxins have positioned them as molecules of significant interest in the field of neuropharmacology.[2] These compounds can be formed through the Pictet-Spengler condensation of biogenic amines, such as dopamine, with aldehydes.[1] The methylation of the TIQ scaffold gives rise to a diverse array of derivatives, each with the potential to exert profound and often opposing effects on the central nervous system. This guide provides an in-depth technical exploration of the dualistic nature of methylated TIQs, detailing their neuroprotective and neurotoxic properties, the underlying molecular mechanisms, and the experimental methodologies used to elucidate these effects.

The Two Faces of Methylation: A Tale of Neuroprotection and Neurotoxicity

The position of the methyl group on the tetrahydroisoquinoline ring is a critical determinant of its biological activity. This structural nuance dictates whether the molecule will act as a guardian of neuronal integrity or a harbinger of cell death.

Neuroprotection: The Promise of 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ)

Endogenously found in the mammalian brain, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) has emerged as a potent neuroprotective agent.[3][4] Its concentration has been observed to be diminished in the brains of patients with Parkinson's disease, suggesting a potential role in the disease's pathogenesis.[5] The neuroprotective effects of 1MeTIQ are attributed to a multi-faceted mechanism of action.[3][4]

Key Neuroprotective Mechanisms of 1MeTIQ:

-

Inhibition of Monoamine Oxidase (MAO): 1MeTIQ is a reversible inhibitor of both MAO-A and MAO-B, the enzymes responsible for the oxidative deamination of monoamine neurotransmitters like dopamine.[3][6] By inhibiting MAO, 1MeTIQ reduces the production of neurotoxic reactive oxygen species (ROS) and hydrogen peroxide that are generated during dopamine metabolism.[3][6]

-

Free Radical Scavenging: 1MeTIQ possesses intrinsic antioxidant properties, enabling it to directly scavenge harmful free radicals.[3][7] This action further mitigates oxidative stress, a key contributor to neuronal damage in neurodegenerative diseases.

-

Antagonism of the Glutamatergic System: Excitotoxicity, mediated by the overactivation of glutamate receptors, is a major pathway of neuronal cell death. 1MeTIQ has been shown to act as an antagonist at NMDA receptors, thereby preventing excessive calcium influx and subsequent neuronal damage.[7][8]

Figure 2: A diagram depicting the pathway of neurotoxicity induced by N-methylated TIQs.

Experimental Methodologies for Assessing Neuroprotective and Neurotoxic Effects

A variety of in vitro and in vivo models are employed to investigate the dualistic nature of methylated TIQs. The choice of model and assay depends on the specific research question, ranging from high-throughput screening to detailed mechanistic studies. [9][10]

In Vitro Models

-

Cell Lines: Human neuroblastoma cell lines, such as SH-SY5Y, are widely used for initial screening of neurotoxic and neuroprotective compounds. [9][11]These cells can be differentiated into a more neuron-like phenotype to better mimic the characteristics of mature neurons. [12][13][14][15]* Primary Neuronal Cultures: Cultures derived from specific brain regions of embryonic or neonatal rodents provide a more physiologically relevant model for studying neuronal responses to TIQs. [9]* Organotypic Slice Cultures: These 3D cultures maintain the cellular architecture and synaptic connectivity of a specific brain region, offering a valuable tool for studying complex neurotoxic and neuroprotective interactions. [7][10][16][17][18]

Key In Vitro Assays

-

MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. [19][20][21][22][23] * Protocol:

- Plate cells in a 96-well plate and treat with various concentrations of the methylated TIQ.

- After the desired incubation period, add MTT solution (0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

- Solubilize the resulting formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

- Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

LDH Assay: This assay quantifies the release of lactate dehydrogenase (LDH), a cytosolic enzyme, into the culture medium upon cell membrane damage. [3][24][25][26][27] * Protocol:

- Collect the cell culture supernatant after treatment with the test compound.

- Add the supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt.

- LDH in the supernatant catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH.

- NADH then reduces the tetrazolium salt to a colored formazan product.

- Measure the absorbance of the formazan product at 490 nm.

-

Reactive Oxygen Species (ROS) Measurement: Fluorescent probes such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) are used to measure intracellular ROS levels. [1][4][28][29][30] * Protocol:

- Load the cells with DCFH-DA, which is deacetylated by intracellular esterases to the non-fluorescent DCFH.

- In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

- Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.

-

Mitochondrial Membrane Potential (ΔΨm) Assay: Cationic fluorescent dyes like JC-1 or TMRE are used to assess the mitochondrial membrane potential, a key indicator of mitochondrial health. [5][6][31][32] * Protocol (using JC-1):

- Incubate the cells with the JC-1 dye.

- In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence.

- In apoptotic or unhealthy cells with a low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence.

- The ratio of red to green fluorescence provides a measure of the mitochondrial membrane potential.

In Vivo Models

-

Rodent Models of Parkinson's Disease: Neurotoxins such as MPTP or 6-hydroxydopamine (6-OHDA) are used to create animal models that mimic the dopaminergic neurodegeneration seen in Parkinson's disease. [2][33]These models are invaluable for evaluating the in vivo efficacy of neuroprotective methylated TIQs.

-

Intracerebral Microdialysis: This technique allows for the in vivo sampling and measurement of neurotransmitters, such as dopamine, and their metabolites in specific brain regions of freely moving animals. [2][8][11][19][34][35]It is a powerful tool for assessing the effects of methylated TIQs on neurotransmitter dynamics.

Quantitative Data Summary

The following table summarizes some of the reported neurotoxic and neuroprotective potencies of various methylated TIQs.

| Compound | Assay | Cell Line/Model | Effect | IC50/EC50 | Reference |

| Salsolinol | Cell Viability | SH-SY5Y | Neurotoxic | 34 µM | [36] |

| MPP+ | Cell Viability | SH-SY5Y | Neurotoxic | 94 µM | [36] |

| (S)-Salsolinol | D2-like Receptor Agonism | Cellular cAMP | Neuroprotective | - | [37] |

| 1MeTIQ | Neuroprotection against various toxins | Cultured rat mesencephalic neurons | Neuroprotective | - | [38] |

Conclusion and Future Directions

Methylated tetrahydroisoquinolines represent a compelling class of compounds with a remarkable duality in their effects on the nervous system. While N-methylation can lead to the formation of potent dopaminergic neurotoxins, methylation at the 1-position, as seen in 1MeTIQ, confers significant neuroprotective properties. This dichotomy underscores the critical importance of structure-activity relationship studies in neuropharmacology.

The multifaceted neuroprotective mechanisms of 1MeTIQ, including MAO inhibition, antioxidant activity, and NMDA receptor antagonism, make it an attractive lead compound for the development of novel therapies for neurodegenerative disorders such as Parkinson's disease. [39]Further research is warranted to fully elucidate the therapeutic potential of 1MeTIQ and its derivatives, including preclinical and clinical investigations.

Conversely, a deeper understanding of the mechanisms of neurotoxicity induced by N-methylated TIQs is crucial for identifying potential environmental and endogenous risk factors for neurodegenerative diseases. The development of more sensitive and specific biomarkers for exposure to these neurotoxins could aid in early diagnosis and prevention strategies.

The continued exploration of the neuroprotective versus neurotoxic effects of methylated tetrahydroisoquinolines will undoubtedly provide valuable insights into the complex interplay of genetics, environment, and endogenous factors in the pathogenesis of neurodegenerative diseases and pave the way for the development of novel therapeutic interventions.

References

-

Kim, J. S., Kim, H. S., & Kim, Y. S. (2008). Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms. Experimental Neurobiology, 17(3), 117-124. [Link]

-

Antkiewicz-Michaluk, L. (2018). 1metiq, an Endogenous Compound Present in the Mammalian Brain Displays Neuroprotective, Antiaddictive and Antidepressant-Like Activity in Animal Models of the Central Nervous System Disorders. Neuropsychiatry (London), 8(5), 1541-1550. [Link]

-

Antkiewicz-Michaluk, L., Lazarewicz, J. W., Patsenka, A., Kajta, M., Zieminska, E., Salinska, E., Wasik, A., Golembiowska, K., & Vetulani, J. (2006). The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity. Journal of neurochemistry, 97(3), 846–856. [Link]

-

Antkiewicz-Michaluk, L., Wąsik, A., Romańska, I., & Michaluk, J. (2014). 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an Endogenous Amine With Unexpected Mechanism of Action: New Vistas of Therapeutic Application. Neurotoxicity Research, 25(1), 1-13. [Link]

-

Pavan, M., & Scarpin, M. (2021). Multienzyme One-Pot Cascades Incorporating Methyltransferases for the Strategic Diversification of Tetrahydroisoquinoline Alkaloids. Angewandte Chemie International Edition, 60(34), 18673-18680. [Link]

-

Antkiewicz-Michaluk, L., Lazarewicz, J. W., Patsenka, A., Kajta, M., Zieminska, E., Salinska, E., Wasik, A., Golembiowska, K., & Vetulani, J. (2006). The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity. Journal of Neurochemistry, 97(3), 846-856. [Link]

-

Kotake, Y. (2002). Tetrahydroisoquinoline Derivatives as Possible Parkinson's Disease-Inducing Substances. Journal of Health Science, 48(6), 491-500. [Link]

-

Kotake, Y. (2002). [Tetrahydroisoquinoline derivatives as possible Parkinson's disease-inducing substances]. Yakugaku zasshi : Journal of the Pharmaceutical Society of Japan, 122(11), 917–926. [Link]

-

Naoi, M., Maruyama, W., & Yoshida, M. (1992). [Tetrahydroisoquinolines in connection with Parkinson's disease]. Nihon shinkei seishin yakurigaku zasshi = Japanese journal of psychopharmacology, 12(4), 215–222. [Link]

-

Okuda, K., Kotake, Y., & Ohta, S. (2003). Neuroprotective or Neurotoxic Activity of 1Methyl1,2,3,4-tetrahydroisoquinoline and Related Compounds. Bioorganic & Medicinal Chemistry Letters, 13(17), 2853-2855. [Link]

-

Okuda, K., Kotake, Y., & Ohta, S. (2006). Preventative effects of 1-methyl-1,2,3,4-tetrahydroisoquinoline derivatives (N-functional group loading) on MPTP-induced parkinsonism in mice. Canadian Journal of Physiology and Pharmacology, 84(8-9), 853-857. [Link]

-

Okuda, K., Kotake, Y., & Ohta, S. (2003). Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds. Bioorganic & medicinal chemistry letters, 13(17), 2853–2855. [Link]

-

Abe, K., Saitoh, T., Horiguchi, Y., & Utsunomiya, I. (2005). Synthesis and neurotoxicity of tetrahydroisoquinoline derivatives for studying Parkinson's disease. Biological & pharmaceutical bulletin, 28(8), 1355–1363. [Link]

-

Antkiewicz-Michaluk, L., Wąsik, A., Romańska, I., & Michaluk, J. (2011). Comparative behavioral and neurochemical studies of R- and S-1-methyl-1,2,3,4- tetrahydroisoquinoline stereoisomers in the rat. Pharmacological Reports, 63(5), 1156-1167. [Link]

-

Antkiewicz-Michaluk, L. (2018). 1metiq, an Endogenous Compound Present in the Mammalian Brain Displays Neuroprotective, Antiaddictive and Antidepressant-Like Activity in Animal Models of theCentral Nervous System Disorders. Neuropsychiatry, 8(5). [Link]

-

Erdmann, V., Lichman, B. R., Zhao, J., Simon, R. C., Kroutil, W., Ward, J. M., Hailes, H. C., & Rother, D. (2017). Enzymatic and Chemoenzymatic Three-Step Cascades for the Synthesis of Stereochemically Complementary Trisubstituted Tetrahydroisoquinolines. Angewandte Chemie (International ed. in English), 56(41), 12503–12507. [Link]

-

Antkiewicz-Michaluk, L., Wąsik, A., Romańska, I., & Michaluk, J. (2014). 1-Methyl-1,2,3,4-Tetrahydroisoquinoline, an Endogenous Amine with Unexpected Mechanism of Action: New Vistas of Therapeutic Application. Neurotoxicity research, 25(1), 1–13. [Link]

-

Naoi, M., Maruyama, W., Dostert, P., & Hashizume, Y. (1993). N-methylated tetrahydroisoquinolines as dopaminergic neurotoxins. Advances in neurology, 60, 212–217. [Link]

-

Costa, L. G., Giordano, G., & Guizzetti, M. (2015). In vitro models for neurotoxicology research. Toxicology Research, 4(6), 1339-1349. [Link]

-

Kumar, A., Kumar, A., & Kumar, V. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(23), 13866-13904. [Link]

-

Al-Qaisi, M., Atrooz, O. M., & Salim, M. (2022). Endogenous Synthesis of Tetrahydroisoquinoline Derivatives from Dietary Factors: Neurotoxicity Assessment on a 3D Neurosphere Culture. Molecules, 27(21), 7443. [Link]

-

Antkiewicz-Michaluk, L., Wąsik, A., & Michaluk, J. (2017). Antidepressant-like effect of 1,2,3,4-tetrahydroisoquinoline and its methyl derivative in animal models of depression. Pharmacological reports : PR, 69(3), 546–553. [Link]

-

Atterwill, C. K., & Walum, E. (1993). Models for the in vitro assessment of neurotoxicity in the nervous system in relation to xenobiotic and neurotrophic factor-mediated events. In vitro toxicology, 6(1), 3–15. [Link]

-

Cheng, S. Y., & Li, Y. (2000). Occurrence and Neurotoxicity of Tetrahydroisoquinolines. Profiles RNS. [Link]

-

Antkiewicz-Michaluk, L., Wąsik, A., Romańska, I., & Michaluk, J. (2014). Antidepressant-like effect of tetrahydroisoquinoline amines in the animal model of depressive disorder induced by repeated administration of a low dose of reserpine: behavioral and neurochemical studies in the rat. Neurotoxicity research, 26(1), 85–98. [Link]

-

Erdmann, V., Simon, R. C., & Rother, D. (2021). Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines. Molecules, 26(22), 6985. [Link]

-

Erdmann, V., Simon, R. C., & Rother, D. (2021). Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines. MDPI. [Link]

-

Costa, L. G., Giordano, G., & Guizzetti, M. (2015). In vitro models for neurotoxicology research. SciSpace. [Link]

-

Taverne, Y. J., Westerink, R. H., & van der Zalm, A. (2019). In vitro techniques for assessing neurotoxicity using human IPSC-derived neuronal models. In Neuromethods (pp. 201-220). Humana Press, New York, NY. [Link]

-

Peana, A. T., Muggironi, G., & Fois, G. R. (2017). Not Just from Ethanol. Tetrahydroisoquinolinic (TIQ) Derivatives: from Neurotoxicity to Neuroprotection. Current medicinal chemistry, 24(27), 3009–3024. [Link]

-

Antkiewicz-Michaluk, L., Wasik, A., Romanska, I., & Michaluk, J. (2011). Both Stereoselective (R)- and (S)-1-Methyl-1,2,3,4-tetrahydroisoquinoline Enantiomers Protect Striatal Terminals Against Rotenone-Induced Suppression of Dopamine Release. Neurotoxicity research, 20(2), 134–149. [Link]

-

Meltzer, H. Y., Simonovic, M., & Gudelsky, G. A. (1983). In vivo and in vitro effects of tetrahydroisoquinolines and other alkaloids on rat pituitary function. NIDA research monograph, 43, 79–85. [Link]

-

Lichman, B. R., & Ward, J. M. (2021). Chemoenzymatic Cascades toward Methylated Tetrahydroprotoberberine and Protoberberine Alkaloids. Organic Letters, 23(16), 6330-6334. [Link]

-

Taverne, Y. J., Westerink, R. H., & van der Zalm, A. (2019). In Vitro Techniques for Assessing Neurotoxicity Using Human iPSC-Derived Neuronal Models. Springer Nature Experiments. [Link]

-

Chen, L., Xu, B., & Liu, L. (2022). Neurotoxicity and Underlying Mechanisms of Endogenous Neurotoxins. International Journal of Molecular Sciences, 23(19), 11333. [Link]

-

Youngster, S. K., Saari, W. S., & Sonsalla, P. K. (1990). Intracerebral microdialysis neurotoxicity studies of quinoline and isoquinoline derivatives related to MPTP/MPP+. Journal of neurochemistry, 55(5), 1641–1647. [Link]

-

Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]

-

CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

-

Creative Bioarray. (n.d.). MTT Analysis Protocol. Creative Bioarray. [Link]

-

Kotake, Y., Taguchi, R., Okuda, K., Sekiya, Y., Tasaki, Y., Hirobe, M., & Ohta, S. (2005). Neuroprotective effect of 1-methyl-1,2,3,4-tetrahydroisoquinoline on cultured rat mesencephalic neurons in the presence or absence of various neurotoxins. Brain research, 1033(2), 143–150. [Link]

-

Okuda, K., Kotake, Y., & Ohta, S. (2003). Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds. Bioorganic & medicinal chemistry letters, 13(17), 2853–2855. [Link]

-

Antkiewicz-Michaluk, L., Karolewicz, B., Romanska, I., & Michaluk, J. (2014). Neuroprotective Effect of the Endogenous Amine 1MeTIQ in an Animal Model of Parkinson's Disease. Pharmacology, 94(1-2), 43–50. [Link]

-

Wasik, A., Romanska, I., & Antkiewicz-Michaluk, L. (2023). Neuroprotective Activity of Enantiomers of Salsolinol and N-Methyl-(R)-salsolinol: In Vitro and In Silico Studies. ACS Omega, 8(41), 38439-38451. [Link]

Sources

- 1. Intracellular and Mitochondrial Reactive Oxygen Species Measurement in Primary Cultured Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. yenepoya.res.in [yenepoya.res.in]

- 4. bio-protocol.org [bio-protocol.org]

- 5. Mitochondrial Membrane Potential Assay Kit: A Complete Guide to Principles and Applications [absin.net]

- 6. bio-protocol.org [bio-protocol.org]

- 7. Organotypic brain slice cultures: an efficient and reliable method for neurotoxicological screening and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. um.edu.mt [um.edu.mt]

- 9. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 10. Human organotypic brain slice culture: a novel framework for environmental research in neuro-oncology | Life Science Alliance [life-science-alliance.org]

- 11. besjournal.com [besjournal.com]

- 12. accegen.com [accegen.com]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. liu.diva-portal.org [liu.diva-portal.org]

- 16. protocols.io [protocols.io]

- 17. ORGANOTYPIC BRAIN SLICE CULTURES: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. MTT assay protocol | Abcam [abcam.com]

- 21. creative-diagnostics.com [creative-diagnostics.com]

- 22. clyte.tech [clyte.tech]

- 23. creative-bioarray.com [creative-bioarray.com]

- 24. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 25. cellbiologics.com [cellbiologics.com]

- 26. media.cellsignal.cn [media.cellsignal.cn]

- 27. sigmaaldrich.com [sigmaaldrich.com]

- 28. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 29. Measurement of intracellular reactive oxygen species (ROS) | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 30. Detecting ROS in Müller Glial Cells Using DCF - JoVE Journal [jove.com]

- 31. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 32. resources.revvity.com [resources.revvity.com]

- 33. aacrjournals.org [aacrjournals.org]

- 34. pubs.acs.org [pubs.acs.org]

- 35. Monitoring Extracellular Monoamines with In Vivo Microdialysis in Awake Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]

- 36. 1-Methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline (salsolinol) is toxic to dopaminergic neuroblastoma SH-SY5Y cells via impairment of cellular energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 37. pubs.acs.org [pubs.acs.org]

- 38. Neuroprotective effect of 1-methyl-1,2,3,4-tetrahydroisoquinoline on cultured rat mesencephalic neurons in the presence or absence of various neurotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 39. Neuroprotective Effect of the Endogenous Amine 1MeTIQ in an Animal Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Synthesis of 1-Substituted-1,2,3,4-Tetrahydroisoquinolines (THIQs)

Topic: Literature Review on 1-Substituted-1,2,3,4-Tetrahydroisoquinoline Synthesis Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, serving as the core for thousands of natural alkaloids (e.g., morphine, emetine) and synthetic pharmaceuticals (e.g., solifenacin, nomifensine). The biological activity of these molecules is frequently governed by the stereochemistry at the C1 position. Consequently, the development of robust, enantioselective synthetic routes to 1-substituted THIQs is a critical objective in drug discovery.

This guide analyzes and details three distinct, high-impact synthetic strategies:

-

Asymmetric Hydrogenation (AH): The current "gold standard" for generating high enantiomeric excess (ee) from dihydroisoquinoline precursors.

-

N-Acyliminium Ion Cyclization: A robust "workhorse" method for constructing the THIQ core, particularly useful for complex or electron-deficient substrates where traditional Pictet-Spengler reactions fail.

-

Photoredox C-H Functionalization: A modern, modular approach for direct derivatization of the THIQ scaffold under mild conditions.

Strategic Overview

| Feature | Asymmetric Hydrogenation | N-Acyliminium Cyclization | Photoredox C-H Functionalization |

| Primary Utility | Enantioselective installation of C1-stereocenters. | Construction of the THIQ core from acyclic precursors.[1] | Late-stage diversification of existing THIQ scaffolds. |

| Key Reagents | Ir/Rh-chiral phosphine catalysts, H₂. | Aldehydes, Acid Chlorides/Anhydrides, Lewis Acids (BF₃·OEt₂). | Photocatalysts (Ru/Ir/Organic), Blue LED, Nucleophiles. |

| Enantioselectivity | Excellent (>95% ee typical).[2] | Low to Moderate (requires chiral auxiliaries). | Variable (catalyst dependent). |

| Scalability | High (Industrial standard). | High (Robust intermediates). | Moderate (Photon flux limitations). |

Deep Dive: Asymmetric Hydrogenation (AH)

Mechanism & Rationale

The asymmetric hydrogenation of 1-substituted-3,4-dihydroisoquinolines (DHIQs) is the most direct route to chiral THIQs. The reaction proceeds via the coordination of the imine nitrogen to a chiral metal complex (typically Iridium or Rhodium), followed by hydride transfer.

-

Causality: Iridium complexes are preferred over Rhodium/Ruthenium for cyclic imines because they resist deactivation by the basic nitrogen product. The use of non-coordinating anions (e.g., BARF) or additives (e.g., I₂) stabilizes the active cationic species.

-

Ligand Choice: Chiral diphosphine ligands like SegPhos , MeO-Biphep , or Xyliphos induce the necessary chiral environment.

Visualization: Catalytic Cycle

Caption: Simplified catalytic cycle for Ir-catalyzed asymmetric hydrogenation of imines.

Experimental Protocol: Ir-Catalyzed AH of 1-Phenyl-3,4-Dihydroisoquinoline

Validation: This protocol yields >90% yield and >95% ee for aryl-substituted DHIQs.[3]

Materials:

-

Substrate: 1-Phenyl-3,4-dihydroisoquinoline (1.0 equiv, 0.5 mmol)

-

Catalyst Precursor: [Ir(cod)Cl]₂ (1.0 mol%)

-

Chiral Ligand: (R)-MeO-Biphep or (S,S)-f-Binaphane (2.2 mol%)

-

Additive: Iodine (I₂) (5.0 mol%) - Critical for activating the Ir-precursor.

-

Solvent: Toluene or THF/DCM (1:1) (anhydrous, degassed)

-

Hydrogen Source: H₂ gas (balloon or 10-20 bar)

Procedure:

-

Catalyst Formation: In a glovebox or under Argon, mix [Ir(cod)Cl]₂ and the chiral ligand in the solvent (2 mL). Stir at RT for 30 mins until the solution turns clear/orange.

-

Substrate Addition: Add the DHIQ substrate and Iodine additive to the catalyst solution.

-

Hydrogenation: Transfer the mixture to an autoclave (for pressure) or attach a H₂ balloon. Purge with H₂ three times.

-

Reaction: Stir vigorously at Room Temperature for 12–18 hours.

-

Workup: Release pressure. Concentrate the solvent in vacuo.

-

Purification: Pass the crude residue through a short silica plug (eluent: EtOAc/Hexane with 1% Et₃N) to remove the catalyst. Isolate the chiral THIQ.

Deep Dive: N-Acyliminium Ion Cyclization

Mechanism & Rationale

While the classic Pictet-Spengler reaction fails for electron-neutral or deactivated aromatics, the N-acyliminium ion variant overcomes this by generating a highly electrophilic intermediate.[4] This method is indispensable for synthesizing THIQs with specific N-protecting groups (e.g., Cbz, Boc) already installed.

-

Causality: Acylation of the imine lowers the LUMO energy, making it susceptible to attack even by weak nucleophiles (the aromatic ring).

-

Lewis Acid: BF₃[5]·OEt₂ or TMSOTf is required to abstract the leaving group (usually an alkoxy or hydroxy group) and generate the reactive cation.

Visualization: Reaction Pathway

Caption: Generation and cyclization of the reactive N-acyliminium ion intermediate.

Experimental Protocol: One-Pot Synthesis

Validation: Robust for generating N-protected 1-substituted THIQs.

Materials:

-

Phenethylamine derivative (1.0 equiv)

-

Aldehyde (1.2 equiv)

-

Ethyl chloroformate or Boc₂O (1.1 equiv)

-

BF₃[5]·OEt₂ (2.0 equiv)

-

Solvent: DCM (anhydrous)

Procedure:

-

Imine Formation: Dissolve phenethylamine and aldehyde in DCM. Add MgSO₄ (drying agent). Stir at RT for 2-4 hours. Filter off MgSO₄.

-

Acylation: Cool the filtrate to 0°C. Add the acylating agent (e.g., Ethyl chloroformate) and a base (e.g., Et₃N, 1.1 equiv). Stir for 1 hour.

-

Cyclization: Cool to -78°C (or 0°C for less reactive substrates). Add BF₃[5]·OEt₂ dropwise. The solution often turns dark.

-

Warming: Allow the reaction to warm slowly to RT overnight.

-

Quench: Quench with sat. NaHCO₃. Extract with DCM.

-

Purification: Flash column chromatography.

Deep Dive: Photocatalytic C-H Functionalization

Mechanism & Rationale

This method allows for the Cross-Dehydrogenative Coupling (CDC) of an existing N-aryl THIQ with a nucleophile (e.g., Indole, Nitromethane). It avoids pre-functionalization of the THIQ.

-

Mechanism: The photocatalyst (excited state) oxidizes the THIQ nitrogen to a radical cation. Loss of a proton and an electron generates the iminium ion in situ, which is then trapped by the nucleophile.

-

Green Aspect: Uses O₂ or mild oxidants rather than stoichiometric heavy metals.

Visualization: Photoredox Cycle

Caption: Visible-light mediated oxidative C-H functionalization cycle.

Experimental Protocol: CDC with Indole

Validation: Yields 70-90% for C1-indolyl THIQs.

Materials:

-

N-Phenyl-1,2,3,4-tetrahydroisoquinoline (1.0 equiv)

-

Indole (1.5 equiv)

-

Photocatalyst: [Ru(bpy)₃]Cl₂ (1.0 mol%) or Rose Bengal (organic alternative)

-

Solvent: MeCN or DMF

-

Light Source: Blue LEDs (approx. 450 nm)

-

Atmosphere: Open to air (O₂ serves as terminal oxidant)

Procedure:

-

Setup: In a Pyrex tube, mix THIQ, Indole, and Photocatalyst in MeCN.

-

Irradiation: Place the tube 2-5 cm from the Blue LED strip. Stir vigorously to ensure oxygen uptake from the air.

-

Monitoring: Monitor by TLC (typically 12-24 hours).

-

Workup: Evaporate solvent.

-

Purification: Direct flash chromatography (Hexane/EtOAc).

References

-

Iridium-Catalyzed Asymmetric Hydrogenation of Isoquinolines

- Title: "Highly Enantioselective Hydrogenation of Quinolines and Isoquinolines Catalyzed by Iridium Diphosphine Complexes."

- Source:Journal of the American Chemical Society, 2003.

-

URL:[Link]

-

N-Acyliminium Ion Cyclization Review

-

Photoredox C-H Functionalization

- Title: "Visible Light Photoredox Catalysis with Transition Metal Complexes: Applic

- Source:Chemical Reviews, 2013.

-

URL:[Link]

-

Biocatalytic Approaches (Norcoclaurine Synthase)

- Title: "Norcoclaurine synthase: mechanism of an enantioselective Pictet-Spengler c

- Source:Journal of Biological Chemistry, 2009.

-

URL:[Link]

-

General Review on THIQ Synthesis

- Title: "Recent Advances in the Synthesis of Tetrahydroisoquinolines."

- Source:Organic & Biomolecular Chemistry, 2012.

-

URL:[Link]

Sources

- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 2. Iridium-catalyzed asymmetric trans-selective hydrogenation of 1,3-disubstituted isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Pictet-Spengler_reaction [chemeurope.com]

- 5. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Asymmetric Hydrogenation of 1-(2-Methylphenyl)-3,4-dihydroisoquinoline

Introduction: The Significance of Chiral 1-Aryl-1,2,3,4-tetrahydroisoquinolines

The 1-aryl-1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structural motif found in a vast array of natural products and pharmacologically active compounds.[1][2][3][4] The stereochemistry at the C1 position is often crucial for biological activity, making the enantioselective synthesis of these compounds a topic of significant interest for researchers in medicinal chemistry and drug development.[5] Asymmetric hydrogenation of the corresponding 1-aryl-3,4-dihydroisoquinolines (DHIQs) represents one of the most direct and atom-economical methods to access these valuable chiral amines.[6][7]

This guide provides a detailed overview and actionable protocols for the asymmetric hydrogenation of a specific and potentially challenging substrate: 1-(2-Methylphenyl)-3,4-dihydroisoquinoline. The presence of the ortho-methyl group on the C1-phenyl substituent introduces steric hindrance that necessitates careful selection of the catalytic system to achieve high conversion and enantioselectivity.

Catalytic Systems: A Mechanistic Approach to Catalyst Selection

The asymmetric hydrogenation of imines, including cyclic imines like DHIQs, is most effectively catalyzed by transition metal complexes of iridium, rhodium, and ruthenium, paired with chiral ligands.[8][9] Iridium-based catalysts have shown particular promise for this class of substrates.[7][8][10][11]

The Iridium-Catalyzed Pathway: An Outer-Sphere Mechanism

For sterically hindered imines, an outer-sphere mechanism is often proposed.[6][12][13] In this pathway, the substrate does not necessarily coordinate directly to the metal center in the rate-determining, enantio-determining step. Instead, after activation of molecular hydrogen by the iridium complex to form a di- or tri-hydride species, the protonated iminium ion interacts with the chiral catalyst in the outer coordination sphere.[6][13] A hydride is then transferred from the metal complex to one face of the iminium ion, directed by the chiral environment of the ligand.[6] This mechanism avoids the steric clash that might inhibit direct inner-sphere coordination of the bulky 1-(2-methylphenyl)-3,4-dihydroisoquinoline to the metal center.

Catalytic Cycle of Iridium-Catalyzed Imine Hydrogenation

Caption: Proposed outer-sphere catalytic cycle for the asymmetric hydrogenation of imines.

Experimental Protocols

Protocol 1: In Situ Catalyst Preparation and Asymmetric Hydrogenation using an Iridium/(R)-3,5-diMe-Synphos System

This protocol is adapted from methodologies that have proven successful for the asymmetric hydrogenation of 1-aryl-3,4-dihydroisoquinolines.[7] The use of an electron-rich and sterically demanding ligand like Synphos derivatives can be advantageous for hindered substrates.

Materials:

-

[Ir(COD)Cl]₂ (Iridium(I) cyclooctadiene chloride dimer)

-

(R)-3,5-diMe-Synphos or a similar chiral bisphosphine ligand

-

1-(2-Methylphenyl)-3,4-dihydroisoquinoline

-

Anhydrous, degassed Toluene

-

N-bromosuccinimide (NBS) (optional additive)

-

High-pressure autoclave equipped with a magnetic stir bar

-

Schlenk line and inert gas (Argon or Nitrogen) supply

-

Hydrogen gas (high purity)

Procedure:

-

Catalyst Preparation (In Situ):

-

In a glovebox or under a flow of inert gas, add [Ir(COD)Cl]₂ (0.005 mmol, 1.0 mol%) and the chiral bisphosphine ligand (e.g., (R)-3,5-diMe-Synphos, 0.011 mmol, 2.2 mol%) to a Schlenk flask.

-

Add 5 mL of anhydrous, degassed toluene.

-

Stir the mixture at room temperature for 30 minutes to allow for complex formation. The solution should become homogeneous.

-

-

Hydrogenation Reaction:

-

To a separate glass liner for the autoclave, add 1-(2-Methylphenyl)-3,4-dihydroisoquinoline (0.5 mmol, 1.0 equiv.).

-

If using an additive, add NBS (0.05 mmol, 10 mol%).[11]

-

Transfer the pre-formed catalyst solution to the glass liner containing the substrate via cannula under an inert atmosphere.

-

Seal the glass liner inside the autoclave.

-

Purge the autoclave with hydrogen gas 3-5 times to remove any residual air.

-

Pressurize the autoclave to the desired pressure (e.g., 20 atm) with hydrogen gas.[11]

-

Begin vigorous stirring and maintain the reaction at a constant temperature (e.g., 20-50 °C) for 12-24 hours.

-

-

Work-up and Isolation:

-

After the reaction period, cool the autoclave to room temperature and carefully vent the hydrogen gas.

-

Open the autoclave and remove the reaction mixture.

-

Concentrate the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure 1-(2-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline.

-

Protocol 2: Asymmetric Transfer Hydrogenation using a Ru-TsDPEN Catalyst

Asymmetric transfer hydrogenation (ATH) offers a practical alternative to high-pressure hydrogenation, using a hydrogen donor like a formic acid/triethylamine mixture.[14] Ruthenium catalysts with TsDPEN ligands are well-established for this transformation.[9][14]

Materials:

-

Arene/Ru/TsDPEN complex (e.g., [RuCl₂(p-cymene)]₂ and (R,R)-TsDPEN)

-

1-(2-Methylphenyl)-3,4-dihydroisoquinoline

-

Formic acid (HCOOH)

-

Triethylamine (TEA)

-

Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Catalyst and Reaction Setup:

-

In a Schlenk flask under an inert atmosphere, prepare the catalyst by adding [RuCl₂(p-cymene)]₂ (0.0025 mmol, 0.5 mol%) and (R,R)-TsDPEN (0.005 mmol, 1.0 mol%).

-

Add 1-(2-Methylphenyl)-3,4-dihydroisoquinoline (0.5 mmol, 1.0 equiv.).

-

Add 5 mL of anhydrous solvent.

-

-

Transfer Hydrogenation:

-

Prepare the azeotropic mixture of formic acid and triethylamine (e.g., 5:2 molar ratio).

-

Add the HCOOH/TEA mixture (e.g., 0.5 mL) to the reaction flask.

-

Stir the reaction mixture at a controlled temperature (e.g., 28-40 °C) for 12-48 hours. Monitor the reaction progress by TLC or GC-MS.

-

-

Work-up and Isolation:

-

Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

-

Data Summary and Comparison

The following table summarizes typical conditions and expected outcomes for the asymmetric hydrogenation of 1-aryl-3,4-dihydroisoquinolines, which can serve as a starting point for optimizing the reaction for the 1-(2-methylphenyl) substrate.

| Catalyst System | H₂ Source | Pressure (atm) | Temp. (°C) | Solvent | S/C Ratio | Additive | Typical ee (%) | Reference |

| [Ir(COD)Cl]₂ / (R)-3,5-diMe-Synphos | H₂ Gas | 20 | 20 | Toluene | 100:1 | NBS | >90 | [7][11] |

| [Ir(COD)Cl]₂ / (Ra,S,S)-SIPHOS-pe | H₂ Gas | 50 | RT | THF | 100:1 | None | 85-99 | [10] |

| Cp*Ir(TsDPEN) | HCOOH/TEA | N/A | 30-40 | 2-propanol | 100:1 | H₃PO₄ | >90 | [15] |

| Arene/Ru/TsDPEN | HCOOH/TEA | N/A | 28-40 | DCM/MeCN | 100:1 | None | >90 | [14] |

Analytical Methods: Determination of Enantiomeric Excess

The enantiomeric excess (ee) of the resulting 1-(2-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline should be determined by chiral High-Performance Liquid Chromatography (HPLC).

Typical Chiral HPLC Conditions:

-

Column: A polysaccharide-based chiral stationary phase is often effective, such as those based on amylose or cellulose derivatives (e.g., Chiralcel OD-H, Chiralpak AD-H, or similar).[1][2]

-

Mobile Phase: A mixture of n-hexane and isopropanol is a common starting point. The ratio may need to be optimized for baseline separation of the enantiomers. A small amount of an amine additive (e.g., diethylamine) may be required to improve peak shape.

-

Flow Rate: 0.5 - 1.0 mL/min

-

Detection: UV detection at a wavelength where the aromatic rings absorb (e.g., 220 nm or 254 nm).

-

Standard: A racemic sample of the product, synthesized by reduction with a non-chiral reducing agent (e.g., NaBH₄), should be injected first to identify the retention times of both enantiomers.

Experimental Workflow Visualization

Caption: Workflow for asymmetric hydrogenation from catalyst preparation to final product analysis.

References

- Zhang, S., Zuo, L., Li, Z., He, Y., Hao, W., & Fan, Q. (2025). Rhodium-Catalyzed Homogeneous Asymmetric Hydrogenation of Naphthylamine Derivatives. Journal of the American Chemical Society, 147(40), 36911-36919.

- Brandt, P., et al. (2011). On the Mechanism of Iridium-Catalyzed Asymmetric Hydrogenation of Imines and Alkenes: A Theoretical Study. Organometallics, 30(10), 2741-2753.

- Li, S., et al. (2022). A Plausible Mechanism for the Iridium-Catalyzed Hydrogenation of a Bulky N-Aryl Imine in the (S)-Metolachlor Process. Molecules, 27(16), 5183.

- Guo, R., et al. (2012). Asymmetric Hydrogenation of Cyclic Imines Catalyzed by Chiral Spiro Iridium Phosphoramidite Complexes for Enantioselective Synthesis of Tetrahydroisoquinolines.

- Wu, J., et al. (2007). Asymmetric transfer hydrogenation of imines and iminiums catalyzed by a water-soluble catalyst in water.

-

Bar-Sela, G., et al. (2016). Asymmetric Transfer Hydrogenation of 1-Aryl-3,4-Dihydroisoquinolines Using a Cp*Ir(TsDPEN) Complex. European Journal of Organic Chemistry, 2016(24), 4141-4144. [Link]

-

Sipos, E., et al. (2025). Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study. Molecules, 30(5), 1234. [Link]

- Xia, T., et al. (2024).

-

Ohkuma, T., et al. (2010). Iridium-catalyzed asymmetric hydrogenation of N-phosphinoylimine. Chemical Communications, 46(38), 7136-7138. [Link]

- Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. (n.d.). Jost Chemical.

- Kerr, W. J. (2024, March 18). New iridium catalytic methods for enantioselective imine hydrogenation.

- Sipos, E., et al. (2025). Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study. PubMed.

-

Li, C., et al. (2011). Chiral Counteranion-Aided Asymmetric Hydrogenation of Acyclic Imines. Journal of the American Chemical Society, 133(32), 12430-12433. [Link]

-

Garcés, K., et al. (2012). Enantioselective synthesis of 1-aryl-tetrahydroisoquinolines through iridium catalyzed asymmetric hydrogenation. Organic & Biomolecular Chemistry, 10(31), 6139-6142. [Link]

-

Scrivanti, A., et al. (2020). Asymmetric Hydrogenation of 1-aryl substituted-3,4-Dihydroisoquinolines with Iridium Catalysts Bearing Different Phosphorus-Based Ligands. Catalysts, 10(8), 903. [Link]

-

Barrios-Rivera, J., Xu, Y., & Wills, M. (2020). Asymmetric Transfer Hydrogenation of Unhindered and Non-Electron-Rich 1-Aryl Dihydroisoquinolines with High Enantioselectivity. Organic Letters, 22(16), 6283-6287. [Link]

-

Magano, J., & Dunetz, J. R. (2012). Recent Advances in Homogeneous Catalysts for the Asymmetric Hydrogenation of Heteroarenes. ACS Catalysis, 2(7), 1436-1451. [Link]

-

Santoro, O., et al. (2023). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. Catalysts, 13(2), 415. [Link]

-

Sipos, E., et al. (2025). (PDF) Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study. ResearchGate. [Link]

-

Singh, P., et al. (2020). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. International Journal of Scientific & Technology Research, 9(2). [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ijstr.org [ijstr.org]

- 5. mdpi.com [mdpi.com]

- 6. A Plausible Mechanism for the Iridium-Catalyzed Hydrogenation of a Bulky N-Aryl Imine in the (S)-Metolachlor Process - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enantioselective synthesis of 1-aryl-tetrahydroisoquinolines through iridium catalyzed asymmetric hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules [ajchem-b.com]

- 9. Recent Advances in Homogeneous Catalysts for the Asymmetric Hydrogenation of Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. Iridium-catalyzed asymmetric hydrogenation of N-phosphinoylimine - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 13. New iridium catalytic methods for enantioselective imine hydrogenation - American Chemical Society [acs.digitellinc.com]

- 14. Asymmetric Transfer Hydrogenation of Unhindered and Non-Electron-Rich 1-Aryl Dihydroisoquinolines with High Enantioselectivity [organic-chemistry.org]

- 15. researchgate.net [researchgate.net]

Section 1: The Gateway Procursor: 1-Aryl-3,4-Dihydroisoquinolines via Bischler-Napieralski Reaction

An Application Guide to the Enantioselective Synthesis of Chiral 1-Aryl-Tetrahydroisoquinolines